molecular formula C20H19N5O2 B2474230 2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(m-tolyl)acetamide CAS No. 1358954-24-1

2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(m-tolyl)acetamide

Cat. No.: B2474230
CAS No.: 1358954-24-1
M. Wt: 361.405
InChI Key: KHRFGFYPNYKICE-UHFFFAOYSA-N
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Description

2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(m-tolyl)acetamide is a synthetic organic compound that belongs to the class of triazoloquinoxalines. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of this compound, featuring a triazoloquinoxaline core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Biochemical Analysis

Biochemical Properties

It is known that similar compounds, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been shown to intercalate DNA . This suggests that 2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(m-tolyl)acetamide may interact with DNA and other biomolecules in a similar manner.

Cellular Effects

Preliminary studies suggest that similar compounds may have anti-tumor activity against various cancer cell lines . Therefore, it is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Based on the properties of similar compounds, it is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have been shown to exhibit remarkable thermal stabilities , suggesting that this compound may also have good stability and long-term effects on cellular function in in vitro or in vivo studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(m-tolyl)acetamide typically involves the following steps:

    Formation of the Triazoloquinoxaline Core: This is achieved by cyclization reactions involving appropriate precursors such as 2-hydrazinylquinoxaline and ethyl acetoacetate under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group is introduced via alkylation reactions using ethyl halides in the presence of a base like potassium carbonate.

    Acetamide Formation: The final step involves the reaction of the intermediate with m-toluidine and acetic anhydride to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, forming corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted triazoloquinoxalines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

Biologically, 2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(m-tolyl)acetamide has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.

Medicine

In medicinal research, this compound is investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth in animal models.

Industry

Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals, leveraging its bioactive properties.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[4,3-a]quinoxaline: Shares the triazoloquinoxaline core but lacks the ethyl and acetamide groups.

    1,2,4-Triazolo[4,3-a]pyrazine: Similar triazole ring but different heterocyclic system.

    Quinoxaline Derivatives: Various substitutions on the quinoxaline core.

Uniqueness

The presence of the ethyl and acetamide groups in 2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(m-tolyl)acetamide enhances its biological activity and specificity compared to other similar compounds. These functional groups contribute to its unique binding properties and pharmacokinetic profile, making it a promising candidate for further drug development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and mechanism of action

Properties

IUPAC Name

2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2/c1-3-17-22-23-19-20(27)24(15-9-4-5-10-16(15)25(17)19)12-18(26)21-14-8-6-7-13(2)11-14/h4-11H,3,12H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHRFGFYPNYKICE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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